1-Tetradecyne

説明

Molecular Structure Analysis

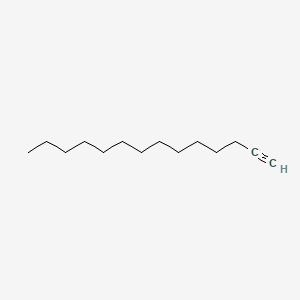

The molecular structure of 1-Tetradecyne consists of a chain of 14 carbon atoms with a triple bond between the last two carbon atoms . The molecular formula is C14H26, and the molecular weight is 194.36 g/mol .Chemical Reactions Analysis

1-Tetradecyne participates in typical alkyne reactions. These include addition reactions such as halogenation, hydrogenation, hydrohalogenation, hydration, oxidative cleavage, and nitrile formation. It can also undergo polymerization and substitution reactions, which are useful in chemical synthesis .Physical And Chemical Properties Analysis

1-Tetradecyne has a density of 0.8±0.1 g/cm3 . Its boiling point is 251.7±3.0 °C at 760 mmHg . The enthalpy of vaporization is 46.9±0.8 kJ/mol . The flash point is 105.1±1.4 °C . The index of refraction is 1.445 . The molar refractivity is 64.7±0.3 cm3 . It has 0 H bond acceptors, 0 H bond donors, and 11 freely rotating bonds .科学的研究の応用

Halogenation

1-Tetradecyne is used in halogenation reactions, which are typical in alkyne reactions . Halogenation is the process of adding halogens to a molecule. In the case of 1-Tetradecyne, it can react with halogens to form halogenated compounds, which have various applications in the field of organic synthesis.

Hydrogenation

1-Tetradecyne can undergo hydrogenation, a chemical reaction that adds hydrogen (H2) to a molecule . This process is commonly used in the food industry to convert unsaturated fats into saturated fats, and in the chemical industry to convert alkenes and alkynes into alkanes.

Hydrohalogenation

Hydrohalogenation is another application of 1-Tetradecyne . In this reaction, a hydrogen halide (HX) is added across the triple bond of the alkyne to form a haloalkene. This reaction is useful in the synthesis of various organic compounds.

Hydration

1-Tetradecyne can also be used in hydration reactions . In this process, water is added to the alkyne to form an alcohol. This reaction is commonly used in the production of industrial chemicals and pharmaceuticals.

Oxidative Cleavage

Oxidative cleavage is another application of 1-Tetradecyne . In this reaction, the alkyne is cleaved by an oxidizing agent to form two carbonyl compounds. This reaction is useful in the synthesis of various organic compounds.

Nitrile Formation

1-Tetradecyne can be used in the formation of nitriles . In this reaction, a cyanide ion (CN-) is added across the triple bond of the alkyne to form a nitrile. Nitriles are important in the synthesis of many organic compounds, including pharmaceuticals and dyes.

Acidity of Terminal Alkynes

1-Tetradecyne, being a terminal alkyne, exhibits acidity . The hydrogen atom of the terminal alkyne can be removed by a strong base to form an acetylide ion, which can then react with various electrophiles. This property is exploited in many synthetic reactions.

Polymerisation and Substitution Reactions

Lastly, 1-Tetradecyne can undergo polymerisation and substitution reactions . These reactions are useful in the synthesis of polymers and in the modification of existing molecules to create new compounds with desired properties.

Safety and Hazards

特性

IUPAC Name |

tetradec-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1H,4-14H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEFNRWGWQDGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061096 | |

| Record name | 1-Tetradecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

765-10-6 | |

| Record name | 1-Tetradecyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tetradecyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetradecyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tetradecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 1-tetradecyne be used to modify silicon surfaces for solar cell applications?

A1: Yes, research indicates that 1-tetradecyne can form monolayers on silicon surfaces through hydrosilylation, effectively passivating the surface and enhancing solar cell performance []. This passivation, likely achieved by removing dangling bonds, resulted in a notable increase in efficiency for both n+/p and p+/n junctions in silicon micropillar-based solar cells with radial junctions [].

Q2: How does the chain length of alkyne ligands affect the electronic properties of ruthenium nanoparticles?

A2: Studies have shown that the length of alkyne ligands, such as 1-tetradecyne, can significantly impact the electronic conductivity of ruthenium nanoparticles []. Nanoparticles stabilized with longer alkyne ligands (including 1-tetradecyne) exhibited a higher coupling coefficient (β) compared to those with shorter chains []. This suggests that longer alkyl chains contribute to more efficient interparticle charge transfer, likely due to the interplay between the conjugated metal-ligand interfacial bonding and the saturated aliphatic backbones of the ligands [].

Q3: Can 1-tetradecyne be used as a building block in organic synthesis?

A3: Absolutely. 1-Tetradecyne serves as a valuable starting material in organic synthesis. For example, it was key in the total synthesis of 6-nonadecynoic acid, a naturally occurring acetylenic fatty acid with antifungal properties []. Additionally, 1-tetradecyne has been used in the synthesis of D-ribo-phytosphingosine, a sphingolipid with important biological functions [].

Q4: Is it possible to control the location of functional groups on silicon nanowires using 1-tetradecyne?

A4: Research suggests that 1-tetradecyne can be employed in a maskless, spatioselective functionalization process for silicon nanowires []. When combined with metal-assisted chemical etching (MACE), the presence of a 1-tetradecyne monolayer on specific segments of the nanowires influenced the etching rate, allowing for controlled elongation and the creation of spatially defined functional regions [].

Q5: Can you characterize the structure of 1-Tetradecyne?

A5: 1-Tetradecyne is a linear alkyne with the molecular formula C14H26 and a molecular weight of 194.36 g/mol. While the provided research excerpts do not detail specific spectroscopic data, one can expect characteristic peaks in techniques like 1H NMR and 13C NMR corresponding to the terminal alkyne and the alkyl chain. Additionally, Infrared (IR) spectroscopy would reveal a characteristic band for the C≡C stretching vibration.

Q6: What is known about the oligomerization of 1-tetradecyne?

A6: 1-Tetradecyne, along with other terminal alkynes, can undergo oligomerization in the presence of specific catalyst systems like Mo(CO)6/MeCN []. The resulting oligomers exhibit different geometric structures that can be analyzed using high field carbon-13 NMR []. This information is relevant for understanding the potential applications of 1-tetradecyne-based oligomers.

Q7: Can 1-tetradecyne be used to synthesize more complex alcohols?

A7: Yes, 1-tetradecyne can be utilized in the synthesis of specific alkynols, such as 7-tetradecyn-1-ol, through reactions involving boracyclanes []. This methodology highlights the versatility of 1-tetradecyne as a building block in organic synthesis for creating valuable intermediates.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

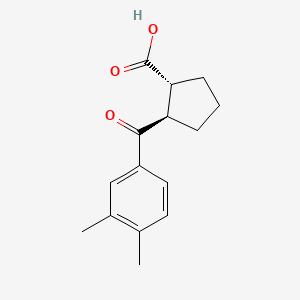

![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)

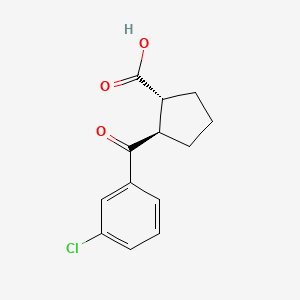

![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345392.png)

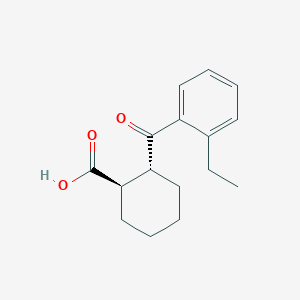

![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345393.png)

![cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345397.png)

![cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345398.png)

![cis-4-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345399.png)

![cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345402.png)

![cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345403.png)